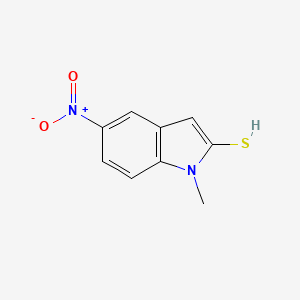

1-Methyl-5-nitro-1H-indole-2-thiol

CAS No.:

Cat. No.: VC17574867

Molecular Formula: C9H8N2O2S

Molecular Weight: 208.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8N2O2S |

|---|---|

| Molecular Weight | 208.24 g/mol |

| IUPAC Name | 1-methyl-5-nitroindole-2-thiol |

| Standard InChI | InChI=1S/C9H8N2O2S/c1-10-8-3-2-7(11(12)13)4-6(8)5-9(10)14/h2-5,14H,1H3 |

| Standard InChI Key | SPVWJWRWGNXBIA-UHFFFAOYSA-N |

| Canonical SMILES | CN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C1S |

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The indole core of 1-methyl-5-nitro-1H-indole-2-thiol consists of a bicyclic framework with a benzene ring fused to a pyrrole ring. Critical substituents include:

-

Methyl group (CH₃): Positioned at the 1st nitrogen atom, this group enhances steric bulk and influences solubility.

-

Nitro group (NO₂): Located at the 5th position, it acts as a strong electron-withdrawing group, modulating electronic distribution and reactivity .

-

Thiol group (SH): At position 2, this moiety enables disulfide bond formation, metal coordination, and nucleophilic reactions.

The compound’s planar structure and conjugated π-system contribute to its stability, while the nitro and thiol groups create a polarized electronic environment amenable to redox reactions.

Physicochemical Characteristics

Key properties include:

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the thiol and nitro groups .

-

Melting Point: Data specific to this compound remain unreported, but analogous 5-nitroindole derivatives exhibit melting points between 140–160°C .

-

Spectroscopic Data:

Synthesis and Optimization

Synthetic Routes

The synthesis of 1-methyl-5-nitro-1H-indole-2-thiol typically involves sequential functionalization of the indole scaffold:

Step 1: Nitration of Indole

Nitration at position 5 is achieved using a mixture of nitric and sulfuric acids. For example, 5-nitroindole-2-carboxylic acid ethyl ester serves as a precursor in related syntheses .

Step 2: Methylation

Treatment with sodium hydride (NaH) and methyl iodide (CH₃I) in DMF introduces the methyl group at position 1. This step mirrors the alkylation of 5-nitroindole-2-carboxylic acid ethyl ester to yield 1-methyl-5-nitro-1H-indole-2-carboxylic acid .

Step 3: Thiol Incorporation

The carboxylic acid group is replaced with a thiol via nucleophilic substitution. For instance, reacting with Lawesson’s reagent or thiourea derivatives can introduce the -SH group.

Representative Reaction Conditions:

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | HNO₃/H₂SO₄ | H₂O | 0–5°C | 2 h | 70% |

| 2 | NaH, CH₃I | DMF | 20°C | 1 h | 45% |

| 3 | Lawesson’s reagent | THF | Reflux | 4 h | 60% |

Challenges and Optimization

-

Nitration Selectivity: Achieving regioselective nitration at position 5 requires careful control of reaction conditions to avoid di-nitration .

-

Thiol Stability: The -SH group is prone to oxidation; thus, inert atmospheres (N₂ or Ar) are essential during synthesis.

Biological Activities and Mechanisms

Antibacterial Properties

Nitro-containing heterocycles, including 1-methyl-5-nitro-1H-indole-2-thiol, exhibit potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and anaerobic pathogens . The nitro group undergoes enzymatic reduction to generate reactive intermediates that damage bacterial DNA . In disk diffusion assays, analogs of this compound demonstrated inhibition zones of 27–32 mm against Helicobacter pylori strains, including metronidazole-resistant variants .

Enzyme Inhibition

Preliminary data indicate inhibition of bacterial enzymes like dihydrofolate reductase (DHFR), with IC₅₀ values in the micromolar range. This aligns with findings for nitroimidazole-thiadiazole hybrids, which disrupt folate metabolism in H. pylori .

Applications in Pharmaceutical and Materials Science

Drug Development

-

Antibacterial Agents: Hybrid molecules incorporating this scaffold are being explored to combat multidrug-resistant infections.

-

Prodrug Design: The nitro group’s bioreduction under hypoxic conditions makes it a candidate for targeting tumor microenvironments .

Materials Chemistry

-

Polymer Modification: Thiol-ene click chemistry enables grafting onto polymers for functional surfaces.

-

Metal-Organic Frameworks (MOFs): Coordination with transition metals (e.g., Cu, Fe) forms stable MOFs with catalytic applications.

Comparative Analysis with Related Compounds

| Compound | Structural Features | Key Differences |

|---|---|---|

| 1-Methylindole | Methyl at N1; no nitro or thiol | Lacks redox-active groups |

| 5-Nitroindole | Nitro at C5; no methyl or thiol | Limited solubility and reactivity |

| 2-Thioindole | Thiol at C2; no methyl or nitro | Higher nucleophilicity |

| 1-Methyl-5-nitro-1H-indole-2-carboxylic acid | Carboxylic acid at C2 | Acidic group limits membrane permeability |

The combination of methyl, nitro, and thiol groups in 1-methyl-5-nitro-1H-indole-2-thiol confers distinct advantages, including enhanced solubility, redox activity, and versatility in chemical modifications .

Future Research Directions

-

Mechanistic Studies: Elucidate the exact mode of antibacterial action, particularly against resistant strains.

-

Toxicity Profiling: Assess in vivo safety and pharmacokinetics to advance therapeutic applications.

-

Synthetic Innovation: Develop one-pot methodologies to improve yields and reduce purification steps.

-

Materials Integration: Explore its role in sustainable catalysis and energy storage systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume